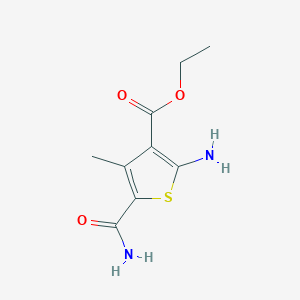

Ethyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate

Description

Chemical Identity and Nomenclature

Ethyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate (CAS No. 43028-63-3) is a multifunctional thiophene derivative with the molecular formula C₉H₁₂N₂O₃S and a molecular weight of 228.27 g/mol . Its IUPAC name reflects its structural features: an ethyl ester at position 3, an amino group at position 2, a carbamoyl group at position 5, and a methyl substituent at position 4 on the thiophene ring. The compound’s systematic nomenclature follows the Chemical Abstracts Service (CAS) guidelines, ensuring unambiguous identification in chemical databases.

Key identifiers include:

| Property | Value |

|---|---|

| SMILES | CCOC(=O)C1=C(SC(=C1C)C(=O)N)N |

| InChI Key | KZNNKLUXBNFFLZ-UHFFFAOYSA-N |

| PubChem CID | 602880 |

The compound’s planar thiophene core enables π-electron delocalization, while its substituents govern reactivity and intermolecular interactions.

Historical Context in Thiophene Chemistry

Thiophene chemistry emerged in the late 19th century with Viktor Meyer’s isolation of thiophene from coal tar. Functionalized thiophenes gained prominence in the 20th century due to their pharmacological and materials science applications. This compound represents a modern iteration of these efforts, synthesized via adaptations of classical methods like the Gewald reaction . This reaction, which combines ketones, cyanoacetates, and sulfur in the presence of amines, enables efficient access to 2-aminothiophene scaffolds.

Early 21st-century research focused on optimizing substituent patterns to enhance bioactivity, with this compound serving as a precursor in antiviral and anticancer drug discovery. Its structural complexity—combining electron-donating (amino) and electron-withdrawing (carbamoyl) groups—exemplifies advancements in regioselective thiophene functionalization.

Position in the Classification of Functionalized Thiophenes

This compound belongs to three subclasses of functionalized thiophenes:

- Aminothiophenes : Characterized by amino groups enhancing nucleophilicity and hydrogen-bonding potential.

- Carboxythiophenes : Featuring ester or carboxylic acid groups that influence solubility and metal coordination.

- Heteroatom-Substituted Thiophenes : The carbamoyl group introduces hydrogen-bond acceptor sites, critical for molecular recognition in biological systems.

Its substitution pattern—2-amino, 3-ester, 4-methyl, 5-carbamoyl —places it among tetrasubstituted thiophenes , a class prized for tunable electronic properties and steric effects. Comparative analysis with simpler analogues (e.g., thiophene-2-carboxylate) highlights its enhanced polarity and potential for derivatization.

Significance in Thiophene-Based Research

This compound is a cornerstone in medicinal and materials chemistry:

- Pharmaceutical Intermediates : Serves as a building block for kinase inhibitors and antiviral agents. Its carbamoyl group enables covalent interactions with biological targets, while the ethyl ester enhances membrane permeability.

- Materials Science : The thiophene core’s aromaticity supports applications in organic semiconductors, though its polar substituents limit conductivity compared to unsubstituted thiophenes.

- Synthetic Methodology : Used to demonstrate novel cyclization techniques, such as copper-catalyzed heterocyclizations, which improve yield and regioselectivity.

Recent studies highlight its role in fragment-based drug design, where its rigid scaffold reduces conformational entropy during target binding. Collaborations between academic and industrial labs have expanded its utility, with patents citing derivatives for optical materials and enzyme inhibition.

Properties

IUPAC Name |

ethyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3S/c1-3-14-9(13)5-4(2)6(7(10)12)15-8(5)11/h3,11H2,1-2H3,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZNNKLUXBNFFLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30345239 | |

| Record name | ethyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30345239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43028-63-3 | |

| Record name | Ethyl 2-amino-5-(aminocarbonyl)-4-methyl-3-thiophenecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=43028-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ethyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30345239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Gewald Reaction-Based Synthesis

One common industrial and laboratory method to prepare substituted aminothiophenes involves the Gewald reaction, which condenses a ketone, cyanoacetamide, and elemental sulfur under basic conditions to form the thiophene ring system. This approach can be adapted to introduce the methyl and carbamoyl substituents at desired positions.

Step 1: Thiophene ring formation

React ethyl acetoacetate (providing the methyl and ester groups) with elemental sulfur and a nitrogen source (e.g., ammonium acetate or thiourea) under basic conditions. This yields the thiophene core with amino substitution at position 2.Step 2: Carbamoyl group introduction

The carbamoyl group at position 5 can be introduced by reacting the intermediate aminothiophene with suitable carbamoylating agents such as carbamoyl chlorides or via direct amidation of a precursor carboxylic acid or ester group.Step 3: Purification

The crude product is purified by recrystallization or chromatographic techniques (e.g., reverse-phase chromatography).

Specific Patent-Documented Method for Related Compounds

A closely related compound, ethyl 2-amino-4-methylthiazole-5-carboxylate, has been prepared by a method involving:

- Dissolving thiocarbamide and sodium carbonate in ethanol to form a 10–35% ethyl acetate solution.

- Heating to 40–55 °C and dropwise adding ethyl 2-chloroacetoacetate.

- Heating further to 60–70 °C and maintaining for 5–5.5 hours.

- Removing solvent partially by distillation, cooling, filtering, and adjusting pH to 9–10 with caustic soda.

- Vacuum drying to yield the product with high purity (>98%) and good yield.

Though this method is for a thiazole analog, similar reaction conditions and strategies are applicable for synthesizing the thiophene compound by adjusting reagents accordingly.

| Step | Conditions | Reagents/Notes | Outcome |

|---|---|---|---|

| 1 | Ethanol solvent, 10–35% ethyl acetate | Thiocarbamide, sodium carbonate | Solution for reaction |

| 2 | 40–55 °C, dropwise addition | Ethyl 2-chloroacetoacetate | Intermediate formation |

| 3 | 60–70 °C, 5–5.5 h | Heating | Cyclization and reaction completion |

| 4 | Distillation, cooling | Removal of solvent | Crude product isolation |

| 5 | pH adjustment to 9–10, stirring | Caustic soda | Precipitation of product |

| 6 | Vacuum drying | - | Pure ethyl 2-amino-4-methylthiazole-5-carboxylate |

This protocol can be adapted for the thiophene analog with appropriate sulfur source and reaction optimization.

Multi-Step Synthesis from Thiophene Derivatives

According to chemical suppliers and literature, the synthesis of Ethyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate involves:

- Starting from simpler thiophene derivatives bearing methyl and ester substituents.

- Introducing the amino group via nitration followed by catalytic reduction.

- Installing the carbamoyl group through reaction with carbamoyl chloride or direct amidation.

- Final purification by recrystallization or chromatography.

This approach allows stepwise control over substituent placement and functional group transformations.

- Reaction parameters such as temperature (typically 40–70 °C), solvent choice (ethanol, ethyl acetate), and base (sodium carbonate or caustic soda) critically influence yield and purity.

- Purification methods include vacuum drying, recrystallization, and chromatography.

- Analytical techniques to confirm structure and purity include NMR spectroscopy, mass spectrometry, HPLC, and X-ray crystallography.

| Methodology | Key Reagents | Conditions | Yield & Purity | Notes |

|---|---|---|---|---|

| Gewald Reaction | Ethyl acetoacetate, sulfur, base | Basic conditions, reflux | Moderate to high | Efficient for thiophene ring formation |

| Thiocarbamide & Sodium Carbonate Method | Thiocarbamide, sodium carbonate, ethyl 2-chloroacetoacetate | 40–70 °C, 5–5.5 h, pH 9–10 adjustment | >98% purity, high yield | Adaptable for thiophene analogs |

| Multi-step Functionalization | Nitro derivative, carbamoyl chloride | Nitration, reduction, amidation | Variable | Allows precise functional group control |

- The method involving thiocarbamide and sodium carbonate with ethyl 2-chloroacetoacetate offers a short reaction time and mild temperature conditions, suitable for scale-up.

- The Gewald reaction is well-established for thiophene synthesis but may require additional steps for carbamoyl group introduction.

- Purity above 95% is critical for biological and pharmaceutical research applications.

- Optimization of solvent systems and reaction stoichiometry improves yield and reduces byproducts.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate has been investigated for its potential as a bioactive molecule. Notably, it exhibits antimicrobial and anticancer properties. Research indicates that the compound may act by modulating enzyme activity or binding to specific receptors, which can lead to therapeutic effects against various diseases .

Synthesis of Complex Organic Molecules

This compound serves as an important building block in the synthesis of more complex heterocyclic compounds. It can undergo various chemical reactions such as oxidation, reduction, and substitution, facilitating the creation of diverse organic molecules used in pharmaceuticals and agrochemicals.

Development of Organic Semiconductors

In material science, this compound is utilized in developing organic semiconductors. Its unique electronic properties make it suitable for applications in electronic devices, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of derivatives synthesized from this compound. The results demonstrated that modifications at the thiophene ring significantly influenced biological activity. Compounds with specific substituents exhibited enhanced antimicrobial properties against various bacterial strains.

Case Study 2: Drug Development

Research focusing on the compound's potential as an anticancer agent revealed that it could inhibit tumor growth in vitro. The mechanism involved interaction with cellular pathways related to apoptosis and cell proliferation. Further studies are required to explore its efficacy in vivo and its potential as a therapeutic agent .

Summary of Applications

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Investigated for antimicrobial and anticancer properties; potential enzyme inhibitors. |

| Synthesis of Organic Molecules | Acts as a building block for complex heterocycles; versatile in chemical reactions. |

| Organic Semiconductors | Used in developing materials for electronic devices like OLEDs and OPVs. |

| Antimicrobial Activity | Modifications enhance efficacy against bacterial strains; structure-activity relationship studies ongoing. |

| Drug Development | Potential anticancer agent; inhibits tumor growth through cellular pathway interactions. |

Mechanism of Action

The mechanism of action of ethyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of functional groups like the amino and carbamoyl groups allows for hydrogen bonding and electrostatic interactions with target molecules, influencing their biological activity.

Comparison with Similar Compounds

- Ethyl 2-amino-5-(4-chlorophenylcarbamoyl)-4-methylthiophene-3-carboxylate

- Ethyl 2-amino-5-(2-methoxyphenylcarbamoyl)-4-methylthiophene-3-carboxylate

Comparison: Ethyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate is unique due to its specific functional groups and their positions on the thiophene ring. This structural uniqueness can result in different chemical reactivity and biological activity compared to similar compounds. For instance, the presence of a carbamoyl group instead of a phenylcarbamoyl group can significantly alter its pharmacokinetic properties and interaction with biological targets .

Biological Activity

Ethyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a thiophene ring, which contributes to its aromatic properties and biological interactions. The molecular formula is , with a molecular weight of approximately 278.32 g/mol. The presence of functional groups such as amino, carbamoyl, and carboxylate enhances its reactivity and potential for biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Antimicrobial Activity : The compound exhibits antimicrobial properties by disrupting microbial cell membranes or inhibiting essential metabolic pathways.

- Anticancer Activity : It may induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation. The thiophene moiety plays a crucial role in binding to specific receptors or enzymes involved in cancer progression.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of thiophene derivatives. Studies indicate that modifications to the thiophene ring and substituents can significantly affect potency:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| This compound | Thiophene ring, amino group | Antimicrobial, anticancer |

| Ethyl 2-amino-5-cyano-4-methylthiophene-3-carboxylate | Cyano group instead of carbamoyl | Enhanced cytotoxicity against certain cancer cell lines |

| Ethyl 2-amino-5-(p-chlorophenyl)carbamoyl-4-methylthiophene-3-carboxylate | Chlorine substitution | Potentially different pharmacokinetics |

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Anticancer Studies : A recent study demonstrated that this compound exhibited significant cytotoxic effects against various cancer cell lines, with IC50 values indicating potent activity. For instance, it showed an IC50 value of against human breast cancer cells (MCF7) .

- Antimicrobial Activity : In vitro assays revealed that this compound displayed broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis .

- Pharmacological Applications : Research has explored the use of this compound as a lead in drug development for conditions such as inflammation and cancer. Its ability to modulate enzyme activity makes it a candidate for further investigation in therapeutic contexts .

Q & A

Basic Research Questions

Q. What established synthetic routes are available for Ethyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate, and what key parameters influence yield?

- Methodological Answer : The Gewald reaction is a primary method for synthesizing thiophene derivatives like this compound. Key parameters include:

- Solvent selection : Ethanol or 1,4-dioxane for optimal solubility and reactivity .

- Catalysts : Triethylamine accelerates cyclocondensation and stabilizes intermediates .

- Reaction time : 3–5 hours under reflux to ensure complete conversion .

- Purification : Crystallization from ethanol or 1,4-dioxane improves purity .

- Table 1 :

| Parameter | Typical Conditions |

|---|---|

| Solvent | Ethanol, 1,4-dioxane |

| Catalyst | Triethylamine |

| Reaction Time | 3–5 hours under reflux |

| Purification | Crystallization from ethanol |

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks for the ethyl ester (δ ~1.2–1.4 ppm for CH3, δ ~4.2–4.4 ppm for CH2), thiophene ring protons, and carbamoyl NH2 .

- IR Spectroscopy : Confirm C=O (ester: ~1700 cm⁻¹) and NH2 (carbamoyl: ~3300–3500 cm⁻¹) .

- Mass Spectrometry (MS) : Use high-resolution MS to verify molecular weight (e.g., [M+H]+ at m/z 243.28) .

- HPLC : Assess purity (>95%) with a C18 column and UV detection at 254 nm .

Q. What crystallographic strategies are used to determine its solid-state structure?

- Methodological Answer :

- Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å) .

- Structure Solution : Employ direct methods via SHELXS or SHELXD for phase determination .

- Refinement : SHELXL refines anisotropic displacement parameters and validates hydrogen bonding networks .

- Visualization : WinGX and ORTEP generate thermal ellipsoid plots to analyze molecular geometry .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR shifts) between studies be systematically resolved?

- Methodological Answer :

- Cross-validation : Compare NMR data with SCXRD-derived bond lengths and angles to confirm assignments .

- Variable Temperature NMR : Resolve dynamic effects (e.g., rotameric equilibria) by acquiring spectra at 25°C and 60°C .

- 2D NMR (COSY, HSQC) : Assign overlapping peaks in crowded regions (e.g., thiophene ring protons) .

Q. What methodologies optimize reaction conditions to enhance regioselectivity in derivative synthesis?

- Methodological Answer :

- Solvent Polarity : Use polar aprotic solvents (e.g., DMF) to stabilize charged intermediates in substitution reactions .

- Temperature Control : Lower temperatures (0–5°C) minimize side reactions during electrophilic substitutions .

- Catalytic Systems : Pd-based catalysts for cross-coupling reactions at the 5-position of the thiophene ring .

Q. What computational approaches predict the compound’s reactivity and interactions in biological systems?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

- Molecular Docking : Use AutoDock Vina to model binding affinities with target proteins (e.g., kinases) and validate with MD simulations .

- ADMET Prediction : SwissADME or ADMETLab estimate pharmacokinetic properties (e.g., logP, bioavailability) .

Q. How should stability challenges be addressed during storage and experimental use?

- Methodological Answer :

- Storage : Store at –20°C in airtight, light-resistant containers to prevent hydrolysis and photodegradation .

- Incompatibilities : Avoid strong oxidizers (e.g., HNO3) and moisture-sensitive conditions .

- Handling : Use inert atmosphere (N2/Ar) during reactions to prevent oxidation of the thiophene ring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.